4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Overview
Description
4-(4-Chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrazine ring, with a chlorophenyl group attached. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline typically involves the condensation of appropriate aniline derivatives with β-ketoesters under suitable reaction conditions. One common method is the Conrad-Limpach synthesis, which employs aniline derivatives and β-ketoesters to form the desired quinoxaline derivatives . The reaction conditions often include the use of acid catalysts and heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of quinoxaline derivatives, including this compound, may involve green chemistry approaches to enhance sustainability and reduce environmental impact. Transition-metal-free catalysis and the use of heterogeneous catalysts are some of the methods employed to achieve efficient and eco-friendly synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have significant biological activities.
Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinoxaline ring, enhancing its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines and quinoxaline N-oxides, which exhibit diverse biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the development of agrochemicals, including insecticides and herbicides.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline involves its interaction with various molecular targets and pathways:
DNA Damage: The compound can cause DNA damage, leading to cell death in cancer cells.
Reactive Oxygen Species (ROS) Production: It induces the production of ROS, which can damage cellular components and inhibit cell proliferation.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Quinazoline Derivatives: These compounds exhibit significant anticancer and antimicrobial properties.
Quinoxaline N-oxides: These derivatives are potent drugs used for their antibacterial and anticancer activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2/c18-13-9-7-12(8-10-13)17-16-6-3-11-20(16)15-5-2-1-4-14(15)19-17/h1-11,17,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPIJKLMMOTYBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C3=CC=CN32)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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